molecular formula C18H22ClNO4S B2923950 N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1788784-32-6

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2923950
CAS No.: 1788784-32-6
M. Wt: 383.89
InChI Key: VLAJCNMDWJOEDK-UHFFFAOYSA-N
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Description

N-(2-(3-Chlorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 3-chlorophenyl group attached to a methoxypropyl chain and a 4-methoxy-2-methylbenzenesulfonamide moiety. The compound’s structure combines aromatic chlorination, methoxy substitutions, and a sulfonamide functional group, which are common in pharmaceuticals and agrochemicals for modulating bioavailability and target binding.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO4S/c1-13-10-16(23-3)8-9-17(13)25(21,22)20-12-18(2,24-4)14-6-5-7-15(19)11-14/h5-11,20H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAJCNMDWJOEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylmethanol, 4-methoxy-2-methylbenzenesulfonyl chloride, and methanol.

    Formation of Intermediate: The first step involves the reaction of 3-chlorophenylmethanol with methanol in the presence of a strong acid catalyst to form 2-(3-chlorophenyl)-2-methoxypropanol.

    Sulfonamide Formation: The intermediate is then reacted with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for precise control of reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Acetamide : Sulfonamides (target compound, ) generally exhibit higher metabolic stability compared to acetamides , due to the sulfonamide group’s resistance to hydrolysis.
  • Heterocyclic Additions : The compound in incorporates furan and thiophene rings, which enhance π-π stacking interactions but may reduce solubility compared to the target compound’s methoxypropyl chain.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~400–420) is higher than (368.83) but comparable to (413.9), placing it within the acceptable range for oral bioavailability (Lipinski’s rule of five).

Biological Activity

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, particularly in the realms of antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H18ClN1O4S
  • Molecular Weight : 357.83 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives. The compound has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Salmonella typhi64 µg/mL

These findings indicate that the compound may be effective in treating infections caused by these pathogens.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. A study conducted on human melanoma cells demonstrated that this compound exhibited selective cytotoxicity. The compound was found to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

  • Cell Line Tested : Human melanoma (VMM917)
  • Selectivity Index : 4.9-fold higher cytotoxicity in cancer cells compared to normal cells.
  • Mechanism of Action : Induction of cell cycle arrest at the S phase and inhibition of melanin production.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in International Journal of Biology and Chemistry assessed various sulfonamide derivatives, including our compound of interest. The results indicated significant antibacterial activity against common pathogens, supporting its application in clinical settings for infection control .
  • Melanoma Treatment Study :
    In another investigation, the effects of this compound on melanoma cells were documented. The study utilized MTT assays to measure cell viability and flow cytometry to analyze cell cycle progression. The findings suggested that the compound could serve as a novel candidate for melanoma therapy due to its selective toxicity and ability to disrupt cellular processes critical for tumor growth .

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